

# An In-depth Technical Guide to Allyl Isopropyl Sulfide (CAS 50996-72-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allyl isopropyl sulfide*

Cat. No.: *B1617874*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Allyl isopropyl sulfide** (AIS), a volatile organosulfur compound, is a constituent of various Allium species, contributing to their characteristic aroma. While the broader class of allyl sulfides, particularly those found in garlic, has been the subject of extensive research for their potential therapeutic properties, **allyl isopropyl sulfide** itself remains a less-explored molecule. This technical guide provides a comprehensive overview of the currently available scientific information on **allyl isopropyl sulfide**, including its chemical and physical properties, spectroscopic data, and potential synthetic routes. It also contextualizes its possible biological activities by examining the well-documented effects of structurally related allyl sulfides. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound.

## Chemical and Physical Properties

**Allyl isopropyl sulfide** is a thioether characterized by the presence of both an allyl and an isopropyl group attached to a sulfur atom. Its fundamental properties are summarized in the table below.

| Property               | Value                                                   | Source                          |
|------------------------|---------------------------------------------------------|---------------------------------|
| CAS Number             | 50996-72-0                                              | <a href="#">[1]</a>             |
| Molecular Formula      | C <sub>6</sub> H <sub>12</sub> S                        | <a href="#">[1]</a>             |
| Molecular Weight       | 116.23 g/mol                                            | <a href="#">[1]</a>             |
| IUPAC Name             | 2-prop-2-enylsulfanylpropane                            | <a href="#">[1]</a>             |
| Synonyms               | 3-(Isopropylsulfanyl)-1-propene, Isopropylallyl sulfide | <a href="#">[2]</a>             |
| Appearance             | Colorless to light yellow liquid (presumed)             | Inferred from similar compounds |
| Odor                   | Garlic-onion aroma                                      | <a href="#">[2]</a>             |
| Kovats Retention Index | 822 (semi-standard non-polar column)                    | <a href="#">[1]</a>             |

## Spectroscopic Data

The structural elucidation of **allyl isopropyl sulfide** is supported by various spectroscopic techniques. The available data from public databases is presented below.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical technique for the identification of volatile compounds like **allyl isopropyl sulfide**.

| Parameter     | Description                                                            |
|---------------|------------------------------------------------------------------------|
| Mass Spectrum | Major fragments (m/z): 74 (base peak), 41, 43, 75, 116 (molecular ion) |
| NIST Number   | 46379                                                                  |

Note: The mass spectrum data is available on the PubChem database.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment (Predicted)               |
|----------------------|--------------------------------------|
| ~23                  | $(\text{CH}_3)_2\text{CH}-$          |
| ~35                  | $-\text{S}-\text{CH}(\text{CH}_3)_2$ |
| ~36                  | $-\text{S}-\text{CH}_2-$             |
| ~117                 | $\text{CH}_2=$                       |
| ~135                 | $=\text{CH}-$                        |

Note: The predicted  $^{13}\text{C}$  NMR spectrum is available on the PubChem database.[\[1\]](#)

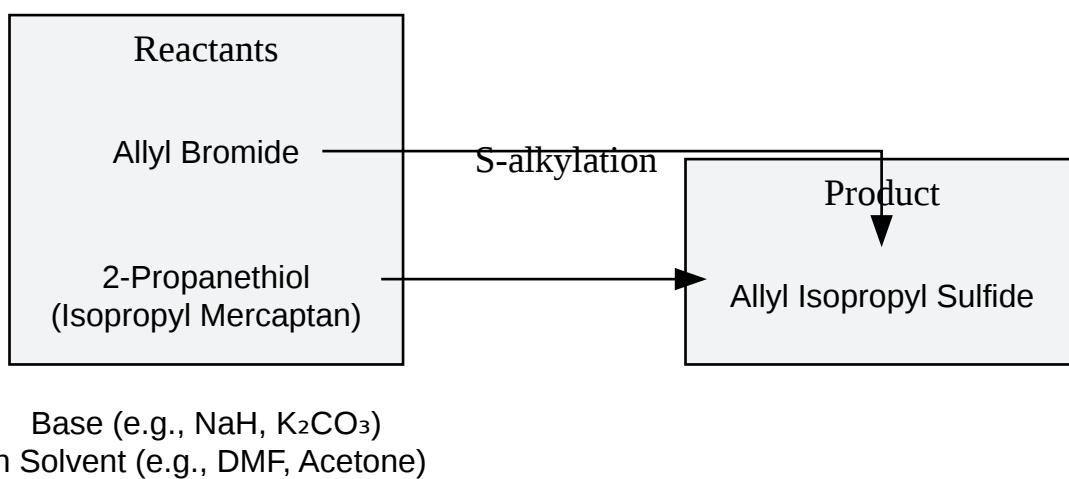
## Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

| Wavenumber ( $\text{cm}^{-1}$ ) | Assignment (Tentative)        |
|---------------------------------|-------------------------------|
| ~3080                           | =C-H stretch                  |
| ~2960, ~2870                    | C-H stretch ( $\text{sp}^3$ ) |
| ~1640                           | C=C stretch (alkene)          |
| ~990, ~915                      | =C-H bend (out-of-plane)      |
| ~650                            | C-S stretch                   |

Note: The vapor phase IR spectrum is available on the PubChem database.[\[1\]](#)

## Experimental Protocols


Detailed experimental protocols for the synthesis and analysis of **allyl isopropyl sulfide** are not readily available in the peer-reviewed literature. However, based on general organic

chemistry principles and methods for analogous compounds, the following protocols can be proposed.

## Proposed Synthesis of Allyl Isopropyl Sulfide

A common method for the synthesis of unsymmetrical sulfides is the S-alkylation of a thiol with an alkyl halide.<sup>[3]</sup>

Reaction:



Proposed synthesis of **allyl isopropyl sulfide**.

Methodology:

- **Thiolate Formation:** To a solution of 2-propanethiol (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, a base (e.g., sodium hydride or potassium carbonate, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes to an hour to ensure the complete formation of the sodium or potassium isopropyl thiolate.
- **S-alkylation:** Allyl bromide (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C.

- Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure **allyl isopropyl sulfide**.

## Proposed GC-MS Analysis Protocol

The following is a general protocol for the analysis of volatile sulfur compounds, which can be adapted for **allyl isopropyl sulfide**.<sup>[4][5]</sup>

### Instrumentation:

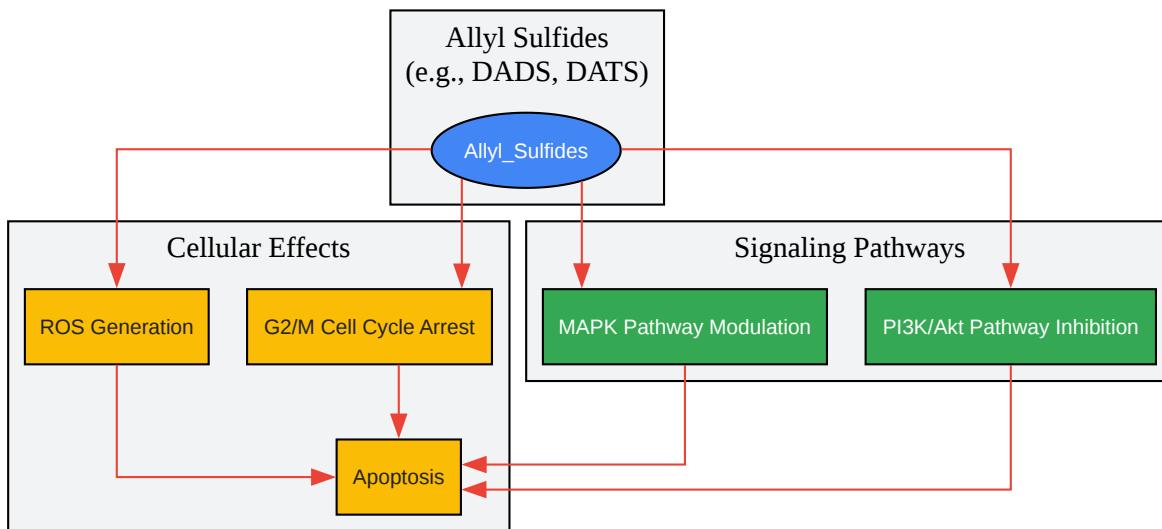
- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5).

### Parameters:

- Oven Program:
  - Initial temperature: 40 °C, hold for 2 minutes.
  - Ramp: Increase to 150 °C at a rate of 4 °C/minute.
  - Ramp: Increase to 250 °C at a rate of 10 °C/minute, hold for 5 minutes.
- Injector:
  - Temperature: 250 °C.
  - Mode: Splitless or split (e.g., 20:1 ratio).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute).
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 200-230 °C.
  - Scan Range: m/z 40-300.

## Biological Activity and Signaling Pathways (Inferred)


While there is a lack of direct studies on the biological activity of **allyl isopropyl sulfide**, the extensive research on other garlic-derived allyl sulfides, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), provides a strong basis for inferring its potential therapeutic effects.<sup>[6][7][8]</sup> The biological activities of these related compounds are primarily attributed to the presence of the allyl group and the sulfur atom.

## Potential Anticancer Activity

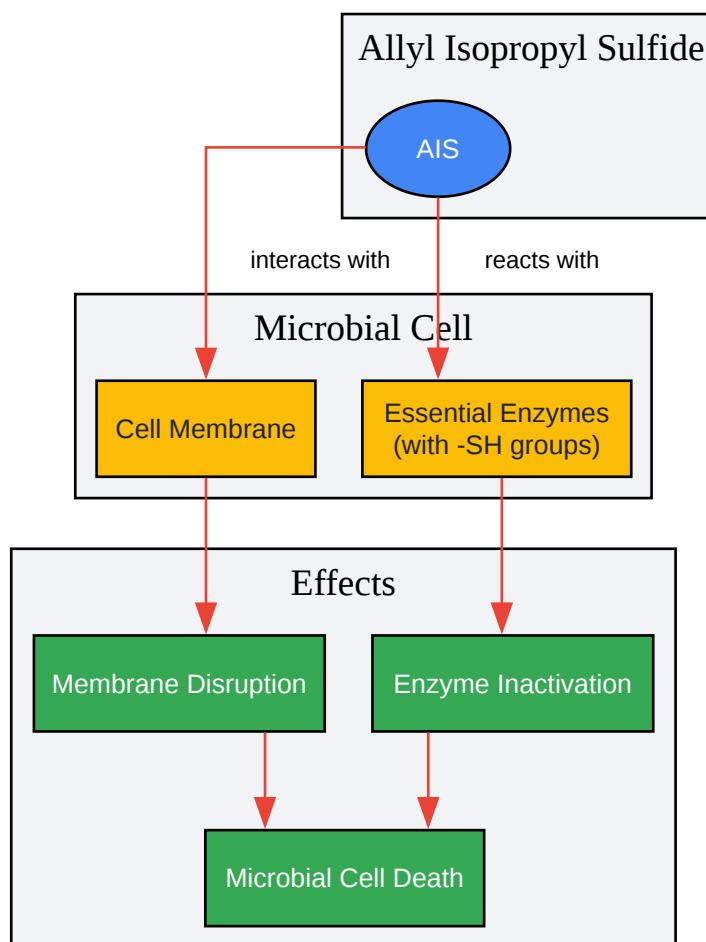
Numerous studies have demonstrated the anticancer properties of allyl sulfides.<sup>[7][9]</sup> These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).

### Potential Mechanisms of Action:

- Cell Cycle Arrest: Allyl sulfides have been reported to induce cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cells from dividing.
- Induction of Apoptosis: These compounds can trigger the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.<sup>[7]</sup>
- Modulation of Signaling Pathways: Key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways, are known to be modulated by allyl sulfides.



[Click to download full resolution via product page](#)


Inferred signaling pathways for anticancer activity.

## Potential Antimicrobial Activity

The antimicrobial properties of garlic are well-established and are largely attributed to its organosulfur compounds.<sup>[6][10]</sup> The presence of the allyl group is considered crucial for this activity.

### Potential Mechanisms of Action:

- Disruption of Cell Membranes: Allyl sulfides may interfere with the integrity of microbial cell membranes.
- Inhibition of Enzyme Activity: The sulfur atom in these compounds can react with sulfhydryl groups of essential microbial enzymes, leading to their inactivation.



[Click to download full resolution via product page](#)

Inferred mechanism of antimicrobial action.

## Conclusion and Future Directions

**Allyl isopropyl sulfide**, CAS 50996-72-0, is an organosulfur compound with a characteristic aroma, found in Allium species. While its basic chemical and physical properties are known, and spectroscopic data is available, there is a significant lack of research into its specific biological activities and mechanisms of action. Based on the well-documented therapeutic potential of structurally similar allyl sulfides, it is plausible that **allyl isopropyl sulfide** may also possess valuable anticancer and antimicrobial properties.

Future research should focus on:

- Developing and publishing a detailed, optimized synthesis protocol for **allyl isopropyl sulfide** to ensure its availability for research purposes.
- Conducting in vitro studies to evaluate its cytotoxicity against various cancer cell lines and its antimicrobial activity against a range of pathogens.
- Investigating the molecular mechanisms underlying any observed biological effects, including its impact on key signaling pathways.
- Performing in vivo studies in animal models to assess its efficacy and safety profile.

A thorough investigation of **allyl isopropyl sulfide** could potentially lead to the development of new therapeutic agents for a variety of diseases. This technical guide serves as a starting point for stimulating and facilitating such research endeavors.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [jfda-online.com](http://jfda-online.com) [jfda-online.com]
- 2. [bocsci.com](http://bocsci.com) [bocsci.com]
- 3. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 4. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. [pharmatutor.org](http://pharmatutor.org) [pharmatutor.org]
- 7. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allyl sulfides from garlic suppress the in vitro proliferation of human A549 lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]

- 10. The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, *Allium sativum* L., and leek, *Allium porrum* L - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Allyl Isopropyl Sulfide (CAS 50996-72-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617874#allyl-isopropyl-sulfide-cas-50996-72-0]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)